2-(4-Fluorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone
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Overview
Description
2-(4-Fluorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound characterized by the presence of a fluorophenyl group, a morpholinomethyl group, and a thiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Morpholinomethyl Group: This step involves the reaction of the thiazepane intermediate with morpholine in the presence of a suitable catalyst.
Attachment of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Fluorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the morpholinomethyl group can form hydrogen bonds with amino acid residues. The thiazepane ring may contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethylamine: Shares the fluorophenyl group but lacks the thiazepane and morpholinomethyl groups.
Morpholinomethyl derivatives: Compounds with the morpholinomethyl group but different core structures.
Thiazepane derivatives: Compounds with the thiazepane ring but different substituents.
Uniqueness
2-(4-Fluorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is unique due to the combination of its three distinct functional groups, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2S/c19-16-4-2-15(3-5-16)12-18(22)21-6-1-11-24-14-17(21)13-20-7-9-23-10-8-20/h2-5,17H,1,6-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADLFTACZPOKNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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